molecular formula C21H28N4O2 B2979904 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1226436-57-2

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2979904
CAS No.: 1226436-57-2
M. Wt: 368.481
InChI Key: KGEMVRRVYBFSKK-UHFFFAOYSA-N
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Description

2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a pyrimidine-based acetamide derivative featuring a 2,4,6-trimethylphenyl (mesityl) group and a piperidin-1-yl-substituted pyrimidine core. The compound’s structure is characterized by an ether linkage between the pyrimidine ring and the acetamide moiety, distinguishing it from sulfonyl or chloro-substituted analogs.

Properties

IUPAC Name

2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-14-10-15(2)20(16(3)11-14)23-18(26)13-27-19-12-17(4)22-21(24-19)25-8-6-5-7-9-25/h10-12H,5-9,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEMVRRVYBFSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide , also known as N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure allows for various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring connected to a piperidine moiety and an acetophenone derivative. This arrangement suggests potential lipophilicity and bioavailability, which are crucial for drug development. The molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of 354.45 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : Preliminary studies have shown that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential use in treating inflammatory diseases.
  • Anticancer Properties : The compound's interaction with specific molecular targets may lead to the modulation of cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines.
  • Antimicrobial Activity : The presence of the piperidine group is thought to enhance the compound's ability to interact with microbial membranes, leading to antimicrobial effects against various pathogens.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Modulation : The compound could act as a modulator for receptors related to pain and inflammation, potentially leading to analgesic effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of COX enzymes; reduced cytokine levels
AnticancerInduced apoptosis in cancer cell lines; IC50 values reported around 45 μM
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Table 2: Comparison with Similar Compounds

Compound NameStructure HighlightsUnique Features
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamideDimethyl substitution on phenyl ringEnhanced lipophilicity
6-Methylpyrimidin-4-yloxyacetic acidLacks piperidine moietySimpler structure with anti-inflammatory properties
4-Acetophenone derivativesBasic acetophenone structureLimited biological activity compared to complex derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound shares structural motifs with several N-(2,4,6-trimethylphenyl)acetamide derivatives and pyrimidine-based analogs. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Crystal System Key Interactions
Target Compound -O- linkage, piperidin-1-yl, 2,4,6-trimethylphenyl 388.9 (analog from ) Not reported Likely π-stacking (inferred from analogs), potential N–H⋯O hydrogen bonds
N-(2,4,6-Trimethylphenyl)-acetamide (TMPA) -CH3 (acetyl) ~191.3 Monoclinic Weak intermolecular H-bonding (N–H⋯O), no π-stacking
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-2,4,6-trimethylbenzenesulfonamide -S- linkage, Br, sulfonamide, methoxy 577.55 Monoclinic (P21/n) N–H⋯O hydrogen bonds, C–H⋯O interactions, π-stacking (3.507 Å spacing)
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (L868-0951) 3-chloro-2-methylphenyl, 3-methylpiperidin-1-yl 388.9 Not reported Likely similar H-bonding; chloro substituent may alter solubility/activity

Key Observations:

  • Linkage Type: The target compound’s ether (-O-) linkage contrasts with sulfonyl (-SO2-) or thioether (-S-) groups in analogs.
  • Piperidine Conformation : The piperidin-1-yl group in the target compound adopts a chair conformation, similar to the sulfonamide analog in , which stabilizes the pyrimidine ring via weak π-stacking (centroid distance ~3.766 Å).

Physicochemical and Functional Differences

  • Hydrogen Bonding : Unlike the sulfonamide analog , which forms N–H⋯O hydrogen-bonded dimers, the target compound’s acetamide group may engage in weaker N–H⋯O interactions, reducing crystal stability.
  • Solubility : The chloro-substituted analog (L868-0951) likely has lower aqueous solubility than the target compound due to increased hydrophobicity.
  • Thermal Stability : The mesityl group in the target compound may enhance thermal stability compared to TMPA derivatives, which lack bulky aromatic substituents .

Research Findings and Implications

  • Crystallographic Trends : Substitution at the pyrimidine 4-position (e.g., -O- vs. -S-) significantly alters molecular packing. Sulfonyl groups promote stronger hydrogen bonding, while ether linkages prioritize π-stacking .
  • Biological Relevance : While biological data are unavailable, structural analogs with chloro or sulfonyl groups show varied bioactivity profiles, suggesting the target compound’s mesityl group could modulate receptor binding .

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